molecular formula C19H19N3O2 B4726569 N-phenyl-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide

N-phenyl-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B4726569
M. Wt: 321.4 g/mol
InChI Key: JEVCBLKGWYGMLT-UHFFFAOYSA-N
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Description

N-phenyl-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide is a complex organic compound that features a benzimidazole core linked to a tetrahydrofuran ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the tetrahydrofuran and phenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The phenyl and tetrahydrofuran groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

N-phenyl-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-phenyl-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or modulating their activity. The tetrahydrofuran and phenyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and tetrahydrofuran-containing molecules. Examples are:

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide
  • N-(4-bromophenyl)-2-chloroacetamide

Uniqueness

What sets N-phenyl-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both the benzimidazole and tetrahydrofuran rings in a single molecule allows for versatile interactions with various targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[2-(oxolan-2-yl)benzimidazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-18(20-14-7-2-1-3-8-14)13-22-16-10-5-4-9-15(16)21-19(22)17-11-6-12-24-17/h1-5,7-10,17H,6,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCBLKGWYGMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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